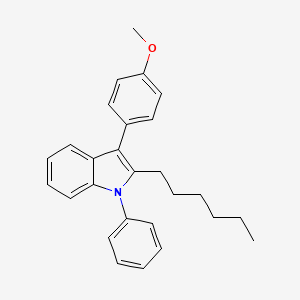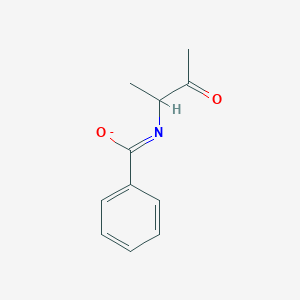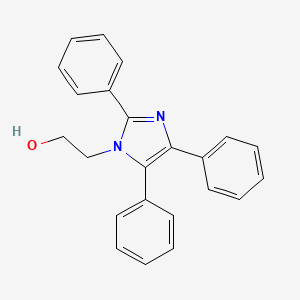
Dimethyl 4-nitroso-1H-pyrazole-3,5-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 4-nitroso-1H-pyrazole-3,5-dicarboxylate is a chemical compound with the molecular formula C7H7N3O6 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 4-nitroso-1H-pyrazole-3,5-dicarboxylate typically involves the nitration of Dimethyl 4-amino-1H-pyrazole-3,5-dicarboxylate. The nitration process is carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds through the formation of an intermediate nitroso compound, which is then isolated and purified.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then subjected to various purification techniques such as recrystallization and chromatography to obtain the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions: Dimethyl 4-nitroso-1H-pyrazole-3,5-dicarboxylate undergoes several types of chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The nitroso group can be reduced to an amino group using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, hydrogen gas with a catalyst.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: Dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate.
Reduction: Dimethyl 4-amino-1H-pyrazole-3,5-dicarboxylate.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dimethyl 4-nitroso-1H-pyrazole-3,5-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its ability to interact with various biological targets.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized pyrazole derivatives.
Wirkmechanismus
The mechanism of action of Dimethyl 4-nitroso-1H-pyrazole-3,5-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The compound’s ability to undergo redox reactions also plays a role in its biological effects, as it can generate reactive oxygen species that induce cellular damage or signaling pathways.
Vergleich Mit ähnlichen Verbindungen
- Dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate
- Dimethyl 4-amino-1H-pyrazole-3,5-dicarboxylate
- Dimethyl 1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxylate
Comparison: Dimethyl 4-nitroso-1H-pyrazole-3,5-dicarboxylate is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity compared to its nitro and amino analogs. The nitroso group allows for specific redox reactions and covalent modifications of biological targets, making it a valuable compound for research in various fields.
Eigenschaften
CAS-Nummer |
831218-26-9 |
|---|---|
Molekularformel |
C7H7N3O5 |
Molekulargewicht |
213.15 g/mol |
IUPAC-Name |
dimethyl 4-nitroso-1H-pyrazole-3,5-dicarboxylate |
InChI |
InChI=1S/C7H7N3O5/c1-14-6(11)4-3(10-13)5(9-8-4)7(12)15-2/h1-2H3,(H,8,9) |
InChI-Schlüssel |
PYGFBNLKBBQPIY-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C(=NN1)C(=O)OC)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({2-[(Pyrazin-2-yl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14215436.png)


![2-[6-(3-Formylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14215464.png)

![(2S)-4-Benzyl-2-[hydroxy(phenyl)methyl]morpholin-3-one](/img/structure/B14215474.png)
![Diethyl [acetyl(pent-4-en-1-yl)amino]propanedioate](/img/structure/B14215485.png)

![1-[4-(2-Phenylprop-2-en-1-yl)phenyl]ethan-1-one](/img/structure/B14215500.png)

![N~1~-(Heptan-2-yl)-N~2~-[2-(1H-indol-3-yl)ethyl]ethane-1,2-diamine](/img/structure/B14215509.png)
![3-{[4-(2,6-Dimethylphenyl)piperidin-1-yl]methyl}-1,2-diphenyl-1H-indole](/img/structure/B14215516.png)

![4-[Methyl(2-oxoethyl)amino]-4-oxobut-2-enoic acid](/img/structure/B14215526.png)
